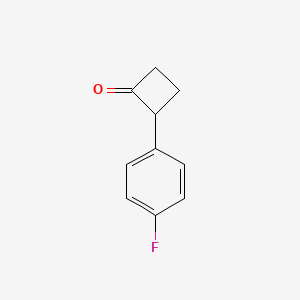![molecular formula C15H9ClFN3O2 B13502483 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid](/img/structure/B13502483.png)
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid is a synthetic organic compound with significant applications in medicinal chemistry. It is known for its potential therapeutic properties, particularly in the treatment of various diseases. The compound is characterized by its quinazoline core structure, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ringThe final step involves the carboxylation of the quinazoline ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammatory diseases, and infectious diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and disease context .
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(3-Chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline
- **5-[(3-Chloro-4-(3-fluorobenzyl)oxy)phenyl)amino]quinazolin-6-yl]-2-furaldehyde
- **4-[(3-Chloro-4-fluorophenyl)amino]-7-((S)-tetrahydrofuran-3-yloxy)quinazoline
Uniqueness
4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and scientific research .
Propiedades
Fórmula molecular |
C15H9ClFN3O2 |
|---|---|
Peso molecular |
317.70 g/mol |
Nombre IUPAC |
4-(3-chloro-4-fluoroanilino)quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C15H9ClFN3O2/c16-11-6-9(2-3-12(11)17)20-14-10-5-8(15(21)22)1-4-13(10)18-7-19-14/h1-7H,(H,21,22)(H,18,19,20) |
Clave InChI |
QFHNTTPBFYJMQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


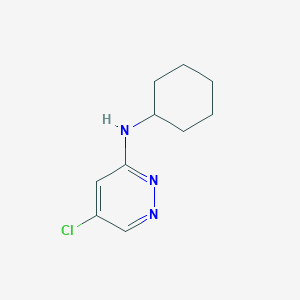
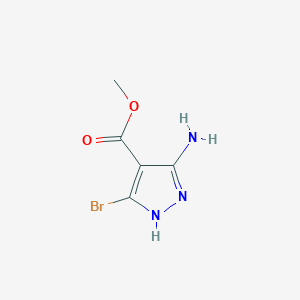
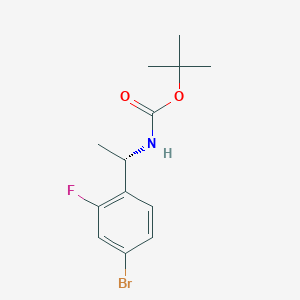
![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)
![(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)
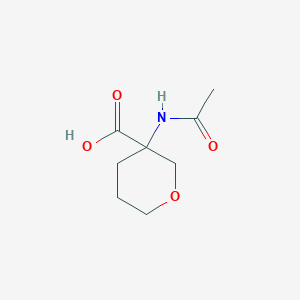
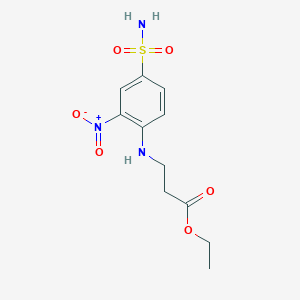
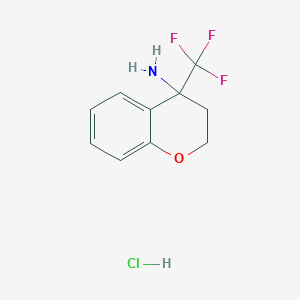

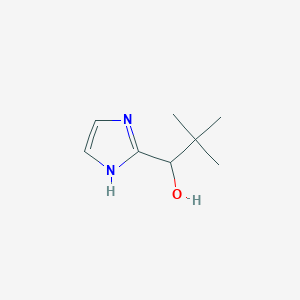
![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)
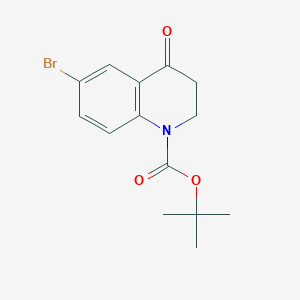
![Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13502468.png)
